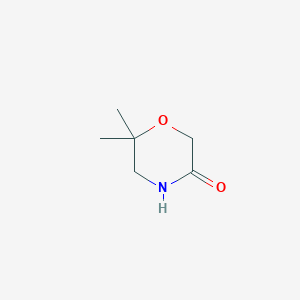

6,6-Dimethylmorpholin-3-one

Übersicht

Beschreibung

6,6-Dimethylmorpholin-3-one is a chemical compound with the CAS number 1312457-13-8 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 6,6-dimethylmorpholin-3-one can be achieved from Acetic acid, 2-[2-[bis(phenylmethyl)amino]-1,1-dimethylethoxy]-, ethyl ester . More details about the synthetic routes can be found in the referenced source .Molecular Structure Analysis

The molecular formula of 6,6-Dimethylmorpholin-3-one is C6H11NO2 . The molecular weight is 129.16 . For more detailed information about the molecular structure, you may refer to the referenced source .Wissenschaftliche Forschungsanwendungen

Electrochemical Fluorination 6,6-Dimethylmorpholin-3-one derivatives have been used in electrochemical fluorination processes. A study by Takashi et al., (1998) demonstrated the fluorination of cis-2,6-dimethylmorpholine and its derivatives, revealing insights into the isomerization and formation of F-acid fluorides.

Antifungal Applications Derivatives of 6,6-Dimethylmorpholin-3-one, such as 2-(2-oxo-morpholin-3-yl)-acetamide, have shown potential as broad-spectrum antifungal agents. Bardiot et al. (2015) highlighted their effectiveness against Candida and Aspergillus species and improvements in plasmatic stability through modifications to the morpholin-2-one core (Bardiot et al., 2015).

Molecular Structure and Vibrational Analysis Research by Medetalibeyoğlu et al. (2019) investigated the molecular structure and vibrational properties of compounds derived from 6,6-Dimethylmorpholin-3-one, providing valuable data on their electronic and thermodynamic parameters (Medetalibeyoğlu et al., 2019).

Synthesis and Design of Novel Compounds The compound has been used in the synthesis of novel morpholine-derived Mannich bases, which exhibited potential as multifunctional agents for enzyme inhibitory properties, as explored by Boy et al. (2020) (Boy et al., 2020).

Synthesis of Specific Morpholine Derivatives Huang Xiao-shan (2009) conducted a study on the preparation of 2,6-Dimethylmorpholine, a related compound, outlining the synthesis methods and conditions for high yield production (Huang Xiao-shan, 2009).

Exploration of Stereoisomer Properties Research has also delved into the properties of cis- and trans-isomers of 2,6-dimethylmorpholine, as in studies by Brügel (1969) and Booth & Gidley (1965), enhancing understanding of their spectral characteristics and conformations (Brügel, 1969); (Booth & Gidley, 1965).

Eigenschaften

IUPAC Name |

6,6-dimethylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)4-7-5(8)3-9-6/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXBHBMOLSFNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethylmorpholin-3-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2397646.png)

![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)

![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)